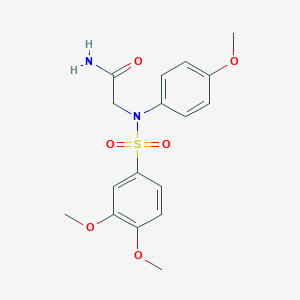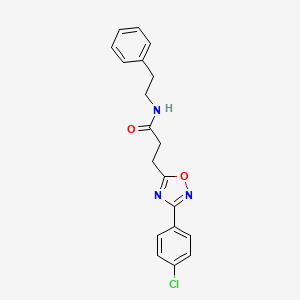
4-chloro-N-(3-methylbenzyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-methylbenzyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential applications in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3-methylbenzyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth. Specifically, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in extracellular matrix remodeling and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, as well as the expression of adhesion molecules involved in leukocyte recruitment. Additionally, it has been shown to reduce the expression of vascular endothelial growth factor, which is involved in angiogenesis and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(3-methylbenzyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising candidate for the development of new drugs and therapies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(3-methylbenzyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to optimize its therapeutic potential by modifying its chemical structure. Additionally, research could focus on identifying potential drug interactions and side effects.
Synthesemethoden
The synthesis method of 4-chloro-N-(3-methylbenzyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves several steps. First, 4-chlorobenzenesulfonyl chloride is reacted with 3-methylbenzylamine to form N-(3-methylbenzyl)-4-chlorobenzenesulfonamide. This compound is then reacted with pyrrolidine-1-carbonyl chloride to form N-(3-methylbenzyl)-4-chlorobenzenesulfonamide N-(pyrrolidin-1-ylcarbonyl)pyrrolidine-1-carboxamide. Finally, this compound is reacted with ethyl chloroformate to form this compound.
Wissenschaftliche Forschungsanwendungen
Research on 4-chloro-N-(3-methylbenzyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has primarily focused on its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, it has been found to have a protective effect on the heart and kidneys in animal models of ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
4-chloro-N-[(3-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-16-5-4-6-17(13-16)14-23(15-20(24)22-11-2-3-12-22)27(25,26)19-9-7-18(21)8-10-19/h4-10,13H,2-3,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWUUZJLYUPBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

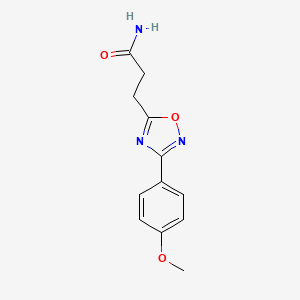

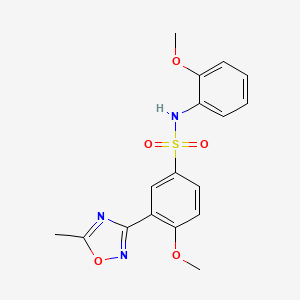
![N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700778.png)

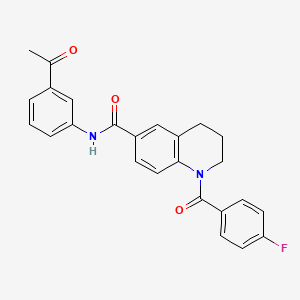

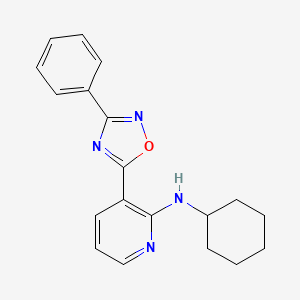
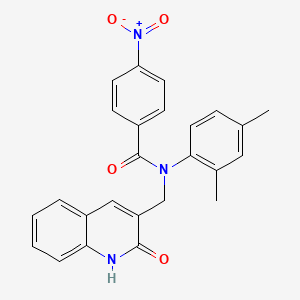
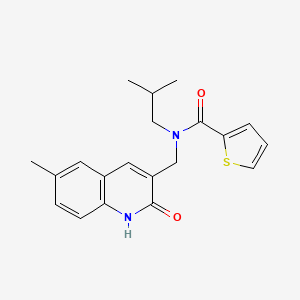

![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
